molecular formula C10H11FN4O B8323514 2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline

2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline

Cat. No. B8323514
M. Wt: 222.22 g/mol
InChI Key: RCISXFKQRZDVJP-UHFFFAOYSA-N
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Patent
US08486952B2

Procedure details

10% Palladium on carbon (0.523 g, 4.92 mmol) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(5-fluoro-2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (1.24 g, 4.92 mmol) dissolved in methanol (100 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The crude reaction mixture was filtered through a short diatomaceous earth (Celite®) plug. The reaction vessel and plug were rinsed with fresh methanol. The combined filtrates were concentrated in vacuo. The residue was dried on high vacuum overnight to afford 2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (1.05 g, 96% yield) as a gray solid. LC-MS (M+H)+223.1. 1H NMR (500 MHz, CDCl3) δ ppm 8.46 (s, 1H) 7.39 (d, J=11.29 Hz, 1H) 6.44 (d, J=7.63 Hz, 1H) 3.89 (br. s., 2H) 3.83 (s, 3H) 2.47 (s, 3H).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.523 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:16]([O-])=O)=[CH:4][C:5]([O:14][CH3:15])=[C:6]([N:8]2[CH:12]=[N:11][C:10]([CH3:13])=[N:9]2)[CH:7]=1>[Pd].CO>[F:1][C:2]1[CH:7]=[C:6]([N:8]2[CH:12]=[N:11][C:10]([CH3:13])=[N:9]2)[C:5]([O:14][CH3:15])=[CH:4][C:3]=1[NH2:16]

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.24 g
Type
reactant
Smiles
FC=1C(=CC(=C(C1)N1N=C(N=C1)C)OC)[N+](=O)[O-]
Step Two
Name
Quantity
0.523 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 18 h under the hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was repeatedly evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen gas (double balloon)
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The vessel was subsequently purged with nitrogen gas
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a short diatomaceous earth (Celite®) plug
WASH
Type
WASH
Details
The reaction vessel and plug were rinsed with fresh methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried on high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1)N1N=C(N=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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